molecular formula C17H32N2OSn B1601230 6-Methoxy-2-(tributylstannyl)pyrimidine CAS No. 850501-35-8

6-Methoxy-2-(tributylstannyl)pyrimidine

Cat. No.: B1601230
CAS No.: 850501-35-8
M. Wt: 399.2 g/mol
InChI Key: HQUSEOSQVFRYQV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

6-Methoxy-2-(tributylstannyl)pyrimidine is an organotin compound

Mode of Action

The compound is used in Stille coupling reactions . In these reactions, it acts as a reactant for the preparation of substituted pyrimidinone compounds via a Stille coupling reaction with aryl bromides . It can also be employed for the preparation of 4-methoxy-2-phenylpyrimidine by reacting with iodobenzene using Pd as a catalyst .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the available literature. As a general rule, the pharmacokinetics of a compound are influenced by its chemical structure and properties, such as molecular weight and solubility. The molecular weight of this compound is 399.16 , which may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In the context of Stille coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxy-2-(tributylstannyl)pyrimidine can be synthesized through a Stille coupling reaction. This involves the reaction of 6-methoxypyrimidine with tributyltin chloride in the presence of a palladium catalyst . The reaction typically occurs under inert conditions, such as an argon atmosphere, to prevent oxidation and other side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Comparison with Similar Compounds

Properties

IUPAC Name

tributyl-(4-methoxypyrimidin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-2-3-6-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUSEOSQVFRYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479792
Record name 6-METHOXY-2-(TRIBUTYLSTANNYL)PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850501-35-8
Record name 6-METHOXY-2-(TRIBUTYLSTANNYL)PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-2-(tributylstannyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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